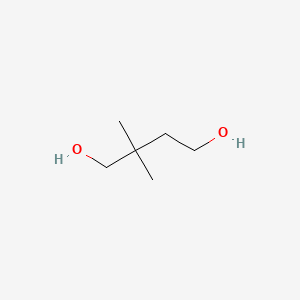
2,2-Dimethylbutane-1,4-diol
概要
説明
2,2-Dimethylbutane-1,4-diol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone. This compound is known for its unique structure, where two methyl groups are attached to the second carbon of the butane chain, resulting in its name.
準備方法
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2,2-Dimethylbutane-1,4-diol involves the reduction of 2,2-Dimethylsuccinic acid. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes typically use catalysts like palladium on carbon (Pd/C) to facilitate the reduction of precursor compounds under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 2,2-Dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Reduction: Further reduction of the compound can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
Scientific Research Applications of 2,2-Dimethylbutane-1,4-diol
This compound is a diol compound with the molecular formula C6H14O2 . It is utilized across various scientific disciplines due to its unique structure and reactivity.
Applications in Chemistry
- Organic Synthesis: this compound serves as a building block in the synthesis of complex molecules and polymers.
- Reactions: It undergoes oxidation to form ketones or carboxylic acids, reduction to form alkanes, and substitution reactions at its hydroxyl groups to introduce other functional groups. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution.
Applications in Biology
This compound can be applied in the study of metabolic pathways involving diols and their derivatives.
Applications in Medicine
The compound is being researched for potential pharmaceutical applications, including drug delivery systems and prodrug formulations.
Applications in Industry
This compound is used in the production of specialty chemicals, resins, and plasticizers.
Synthesis of 2,3-dimethyl-2,3-butanediol
作用機序
The mechanism of action of 2,2-Dimethylbutane-1,4-diol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, facilitating its incorporation into larger molecular structures. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and outcomes of these reactions .
類似化合物との比較
1,4-Butanediol: A straight-chain diol with similar hydroxyl functionality but without the methyl substitutions.
2,2-Dimethyl-1,3-propanediol: Another diol with a similar structure but differing in the position of hydroxyl groups.
Uniqueness: 2,2-Dimethylbutane-1,4-diol’s uniqueness lies in its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity, solubility, and overall stability in various chemical environments .
特性
IUPAC Name |
2,2-dimethylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,5-8)3-4-7/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSZUUPRBBBHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447090 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32812-23-0 | |
| Record name | 2,2-dimethylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















